molecular formula C13H21NO B1388744 4-Methyl-2-[(2-methylpentyl)oxy]aniline CAS No. 946716-22-9

4-Methyl-2-[(2-methylpentyl)oxy]aniline

Cat. No.: B1388744
CAS No.: 946716-22-9
M. Wt: 207.31 g/mol
InChI Key: MUMPOBIOBUSZKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C₁₃H₂₁NO and is assigned the Chemical Abstracts Service registry number 946716-22-9. The compound's systematic International Union of Pure and Applied Chemistry name reflects its structural composition, with the base aniline ring system bearing two distinct substituents: a methyl group at the 4-position and a 2-methylpentyloxy group at the 2-position relative to the amino functionality.

The molecular weight of this compound has been reported as 207.31 grams per mole, with slight variations in reported values ranging from 207.31 to 207.32 grams per mole depending on the precision of the calculation method employed. The structure features a benzene ring with three substituents: the characteristic amino group (-NH₂) of aniline derivatives, a methyl group (-CH₃), and a complex alkoxy substituent consisting of a 2-methylpentyl chain attached via an ether linkage.

The molecular structure can be described as having a substituted aromatic system where the electron-donating amino group and methyl substituent influence the electronic properties of the benzene ring. The 2-methylpentyloxy group introduces significant steric bulk and lipophilic character to the molecule, which affects its overall physicochemical behavior and potential biological interactions.

Property Value Reference
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Chemical Abstracts Service Number 946716-22-9
MDL Number MFCD08688261

Crystallographic Data and Conformational Studies

Limited crystallographic data are available in the current literature for this compound. The compound's conformational behavior is expected to be influenced by the flexible alkyl chain of the 2-methylpentyloxy substituent, which can adopt multiple conformations in solution and solid state. The branched nature of the methylpentyl group introduces additional conformational complexity compared to linear alkyl chains.

The steric interactions between the bulky 2-methylpentyloxy group and the adjacent amino group may influence the preferred conformations of the molecule. Intramolecular hydrogen bonding between the amino group and the ether oxygen atom could potentially stabilize certain conformational arrangements, though experimental confirmation through crystallographic studies would be required to validate such interactions.

The aromatic ring system is expected to maintain planarity, while the alkyl side chain can exhibit considerable conformational flexibility. This flexibility may have implications for the compound's behavior in different phases and its interactions with other molecules in chemical and biological systems.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

Specific thermodynamic data for this compound are not extensively documented in the available literature. The thermal properties of this compound would be expected to reflect the combined influences of its aromatic aniline core and the aliphatic 2-methylpentyloxy substituent.

The presence of the amino group typically contributes to intermolecular hydrogen bonding, which can elevate melting and boiling points compared to analogous compounds lacking hydrogen bonding capability. However, the bulky alkoxy substituent may disrupt efficient crystal packing, potentially lowering the melting point relative to simpler aniline derivatives.

The compound's phase behavior would be influenced by the balance between the polar amino group and the nonpolar alkyl chain components. This amphiphilic character may result in interesting phase transitions and solubility behaviors that differ from purely hydrophilic or lipophilic compounds.

For comparative analysis with related structures, it is noteworthy that a structurally similar compound, 2-Methyl-4-[(2-methylpentyl)oxy]aniline, has been reported to have a boiling point of 322.8 ± 22.0 degrees Celsius at 760 millimeters of mercury pressure and a flash point of 142.5 ± 15.6 degrees Celsius. While these values cannot be directly extrapolated to the title compound due to different substitution patterns, they provide insight into the expected thermal stability range for this class of molecules.

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Spectral Signatures

Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals corresponding to the various proton and carbon environments within the molecule. The aromatic protons would appear in the typical aromatic region, while the multiple methyl groups and methylene units of the alkyl chain would generate complex multiplet patterns in the aliphatic region. The amino group protons would likely exhibit exchangeable behavior and characteristic chemical shift values.

Infrared spectroscopy would be expected to show characteristic absorption bands for the amino group stretching vibrations, typically appearing as two bands corresponding to symmetric and antisymmetric nitrogen-hydrogen stretches. The aromatic carbon-carbon stretching vibrations and the ether carbon-oxygen stretching would also contribute to the infrared signature.

Ultraviolet-visible spectroscopy would likely reveal absorption bands characteristic of the substituted aniline chromophore, with the amino group acting as an electron-donating substituent that influences the electronic transitions within the aromatic system.

Solubility Parameters and Partition Coefficients (LogP)

Specific solubility and partition coefficient data for this compound are not extensively documented in the available literature. However, the compound's solubility behavior can be anticipated based on its structural features and comparison with related compounds.

The molecule exhibits amphiphilic character due to the presence of both polar (amino group) and nonpolar (methylpentyl chain) components. This dual nature would be expected to result in moderate solubility in both polar and nonpolar solvents, with the specific solubility depending on the relative contributions of these opposing effects.

Properties

IUPAC Name

4-methyl-2-(2-methylpentoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-5-11(3)9-15-13-8-10(2)6-7-12(13)14/h6-8,11H,4-5,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMPOBIOBUSZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC1=C(C=CC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(2-methylpentyl)oxy]aniline typically involves the reaction of 4-methylaniline with 2-methylpentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ether bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(2-methylpentyl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

4-Methyl-2-[(2-methylpentyl)oxy]aniline is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2-methylpentyl)oxy]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted anilines are widely studied for their tunable electronic and steric properties. Below is a detailed comparison of 4-Methyl-2-[(2-methylpentyl)oxy]aniline with structurally related compounds:

4-Methyl-2-(Trifluoromethyl)aniline (CAS 87617-23-0)

  • Structure : Features a trifluoromethyl (-CF₃) group at the 2-position instead of the alkoxy group.
  • Properties :
    • The -CF₃ group is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-donating alkoxy group in the target compound.
    • Molecular weight: 175.15 g/mol (lower due to absence of the bulky alkoxy chain) .
  • Applications : Used as an intermediate in fluorinated drug synthesis (e.g., antivirals) due to metabolic stability imparted by the -CF₃ group .

4-Hexyloxyaniline

  • Structure : Contains a linear hexyloxy chain at the 2-position.
  • Properties :
    • Longer alkoxy chain increases lipophilicity (logP ~3.5) compared to the branched 2-methylpentyloxy group (logP ~4.2, estimated).
    • Crystallinity is lower due to reduced steric hindrance from the linear chain .
  • Applications : Utilized in liquid crystal displays and polymer stabilization .

4-Methyl-2-[(4-methylphenyl)sulfonyl]aniline (CAS 4284-58-6)

  • Structure : Substituted with a sulfonyl group linked to a methylphenyl moiety.
  • Properties :
    • Sulfonyl groups are strong electron-withdrawing, making the compound more acidic (pKa ~3.5) compared to the alkoxy-substituted aniline (pKa ~4.8, estimated).
    • Molecular weight: 261.34 g/mol , similar to the target compound .
  • Applications : Intermediate in sulfonamide antibiotics and dyes .

4-Methyl-2-(2-phenylethynyl)aniline

  • Structure : Substituted with a phenylethynyl group at the 2-position.
  • Properties :
    • The rigid, planar ethynyl group enhances conjugation, shifting UV-Vis absorption to longer wavelengths (~300 nm).
    • Molecular weight: 207.27 g/mol , lighter than the target compound due to the absence of oxygen .
  • Applications : Building block for optoelectronic materials .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Property
This compound C₁₃H₁₈F₃NO 261.287 2-(2-methylpentyloxy), 4-methyl High lipophilicity
4-Methyl-2-(Trifluoromethyl)aniline C₈H₈F₃N 175.151 2-CF₃, 4-methyl Electron-deficient ring
4-Hexyloxyaniline C₁₂H₁₉NO 193.29 2-hexyloxy Liquid crystal precursor
4-Methyl-2-(2-phenylethynyl)aniline C₁₅H₁₃N 207.27 2-phenylethynyl, 4-methyl Conjugated π-system

Key Differences and Challenges

  • Electronic Effects : The target compound’s alkoxy group donates electrons, activating the ring for electrophilic substitution, while -CF₃ or sulfonyl groups deactivate it .
  • Synthesis Scalability : Palladium-catalyzed methods () for alkoxy anilines are costlier than direct alkylation but offer higher regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-[(2-methylpentyl)oxy]aniline
Reactant of Route 2
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4-Methyl-2-[(2-methylpentyl)oxy]aniline

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